2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol
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Overview
Description
2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms and phenyl groups, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol typically involves the reaction of 2,4-dichlorophenol with 2,4-dichlorobenzaldehyde in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichlorobenzonitrile
- 2,4-Dichlorophenylacetonitrile
Uniqueness
2,4-Dichloro-6-((2,4-dichloro-phenylimino)-methyl)-phenol is unique due to its specific arrangement of chlorine atoms and phenyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C13H7Cl4NO |
---|---|
Molecular Weight |
335.0 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2,4-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H7Cl4NO/c14-8-1-2-12(10(16)4-8)18-6-7-3-9(15)5-11(17)13(7)19/h1-6,19H |
InChI Key |
JGHAZKBTCVBOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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